molecular formula C16H14N2O3 B1223911 2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

Cat. No. B1223911
M. Wt: 282.29 g/mol
InChI Key: TXQSLPNOAMHPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is a member of benzenes.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has been conducted on structurally similar compounds to 2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide, focusing on their synthesis and characterization. For instance, a study by Epishina et al. (2022) detailed the synthesis of a functionally substituted 1,2,5-oxadiazole 2-oxide, emphasizing its potential as a pharmaceutical scaffold (Epishina, Kulikov, & Fershtat, 2022). Another study by Ohta et al. (1979) investigated the reactions and syntheses of dimethylpyrazine oxides, providing insights into the chemical properties of pyrazine derivatives (Ohta, Akita, & Hara, 1979).

Biological Activity and Application

Some research has been directed towards understanding the biological activities of compounds similar to 2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide. For example, a study by Feelisch et al. (1992) explored the vasodilator action of furoxans, compounds structurally related to pyrazine derivatives, highlighting their potential therapeutic applications (Feelisch, Schönafinger, & Noack, 1992).

Potential Applications in Material Science

Further, research on pyrazine derivatives has implications in material science. A study by Gao et al. (2013) focused on the atom-economical synthesis of poly(pyrazolylnaphthalene)s, a process potentially relevant for the synthesis of materials using pyrazine-based compounds (Gao, Lam, Liu, Li, & Tang, 2013).

properties

Product Name

2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(furan-2-yl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

InChI

InChI=1S/C16H14N2O3/c1-11-15(13-7-4-3-5-8-13)18(20)16(12(2)17(11)19)14-9-6-10-21-14/h3-10H,1-2H3

InChI Key

TXQSLPNOAMHPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 2
2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 3
2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 4
2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 5
2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 6
2-(2-Furanyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

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